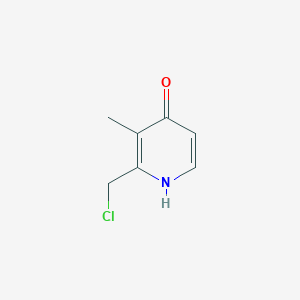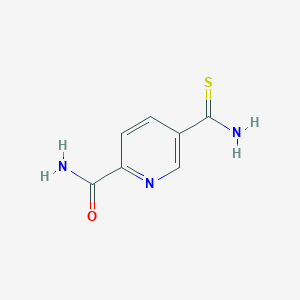![molecular formula C14H18Br2S2 B13151473 4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
4,6-Dibromo-2-octylthieno[3,4-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is a chemical compound that belongs to the class of thieno[3,4-b]thiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of bromine atoms and an octyl group in its structure enhances its reactivity and solubility, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene typically involves the bromination of 2-octylthieno[3,4-b]thiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dibromo-2-octylthieno[3,4-b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Products: Various substituted thieno[3,4-b]thiophenes.
Coupling Products: Complex organic molecules with extended conjugation.
Oxidation and Reduction Products: Compounds with altered oxidation states and electronic properties.
Applications De Recherche Scientifique
4,6-Dibromo-2-octylthieno[3,4-b]thiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the synthesis of conjugated polymers and small molecules for optoelectronic devices.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4,6-Dibromo-2-octylthieno[3,4-b]thiophene in organic electronics involves its ability to facilitate charge transport due to its conjugated structure. The bromine atoms and octyl group influence its electronic properties, enhancing its performance in devices. In biological studies, its interactions with biomolecules may involve binding to specific targets, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dibromo-2-methylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-ethylthieno[3,4-b]thiophene
- 4,6-Dibromo-2-hexylthieno[3,4-b]thiophene
Uniqueness
4,6-Dibromo-2-octylthieno[3,4-b]thiophene is unique due to the presence of the octyl group, which enhances its solubility and processability in organic solvents. This makes it more suitable for applications in organic electronics and material science compared to its shorter alkyl chain analogs.
Propriétés
Formule moléculaire |
C14H18Br2S2 |
|---|---|
Poids moléculaire |
410.2 g/mol |
Nom IUPAC |
4,6-dibromo-2-octylthieno[2,3-c]thiophene |
InChI |
InChI=1S/C14H18Br2S2/c1-2-3-4-5-6-7-8-10-9-11-12(17-10)14(16)18-13(11)15/h9H,2-8H2,1H3 |
Clé InChI |
VBUVCVBHMXZQMH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC2=C(SC(=C2S1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]-3-methylbutanoic acid](/img/structure/B13151438.png)






![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)

